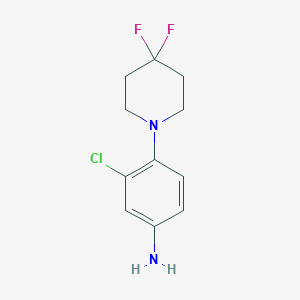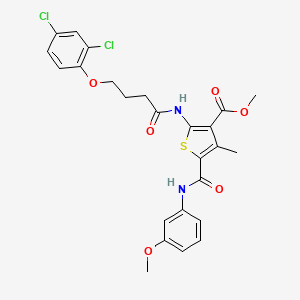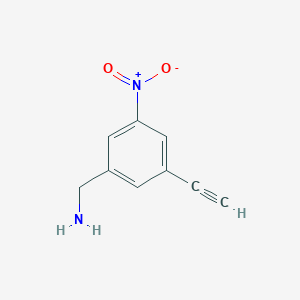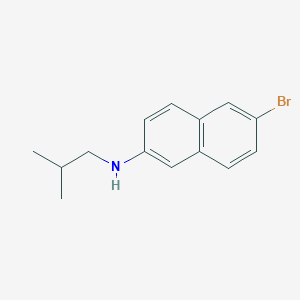
6-(4-Methylbenzyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methylbenzyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound features a nicotinic acid core with a 4-methylbenzyl group attached to the sixth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylbenzyl)nicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Friedel-Crafts alkylation, where 4-methylbenzyl chloride reacts with nicotinic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges . Alternative green chemistry methods are being explored to minimize environmental impact.
化学反应分析
Types of Reactions: 6-(4-Methylbenzyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids using reagents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal-acid reduction.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or metal-acid combinations like tin and hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used
科学研究应用
6-(4-Methylbenzyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of lipid metabolism and cardiovascular health.
Industry: Utilized in the development of high-performance materials, such as additives in zinc ion batteries to improve performance and stability
作用机制
The mechanism of action of 6-(4-Methylbenzyl)nicotinic acid involves its interaction with specific molecular targets. It is known to influence lipid metabolism by inhibiting enzymes involved in triglyceride synthesis, leading to reduced levels of very-low-density lipoproteins and low-density lipoproteins. Additionally, it increases high-density lipoprotein levels by decreasing the catabolism of apolipoprotein A-I .
相似化合物的比较
Nicotinic Acid: The parent compound, used in the treatment of pellagra and hyperlipidemia.
Isonicotinic Acid: A structural isomer with similar biological activities.
6-(4-Methyl-1-piperazinyl)methyl]nicotinic Acid: Another derivative with potential therapeutic applications
Uniqueness: 6-(4-Methylbenzyl)nicotinic acid is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity and potentially its ability to interact with lipid-related pathways more effectively than its parent compound .
属性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
6-[(4-methylphenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-10-2-4-11(5-3-10)8-13-7-6-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17) |
InChI 键 |
NPMAFKWEBSPPME-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC2=NC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12073708.png)



![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one](/img/structure/B12073739.png)

![N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine](/img/structure/B12073752.png)





